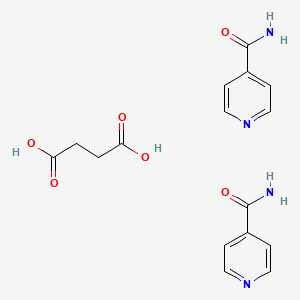
Butanedioic acid--pyridine-4-carboxamide (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid–pyridine-4-carboxamide typically involves the amidation of butanedioic acid with pyridine-4-carboxamide. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the industrial setup and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid–pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Butanedioic acid–pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which butanedioic acid–pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, the compound acts as a prodrug that requires enzymatic hydrolysis to become active. This active form then inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and disrupting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxamide: A related compound with similar structural features but lacking the butanedioic acid moiety.
Butanedioic acid: Another related compound that lacks the pyridine-4-carboxamide component.
Uniqueness
Butanedioic acid–pyridine-4-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .
Properties
CAS No. |
478921-06-1 |
|---|---|
Molecular Formula |
C16H18N4O6 |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
butanedioic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/2C6H6N2O.C4H6O4/c2*7-6(9)5-1-3-8-4-2-5;5-3(6)1-2-4(7)8/h2*1-4H,(H2,7,9);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NVPTYYFEKZPRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)N.C1=CN=CC=C1C(=O)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


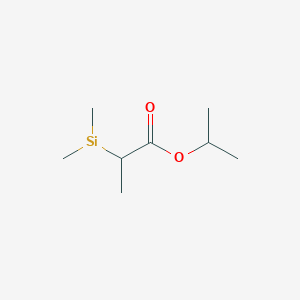
![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
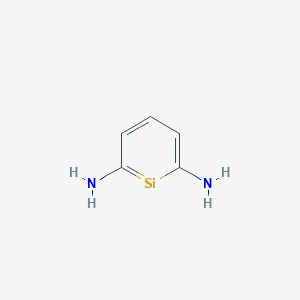
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
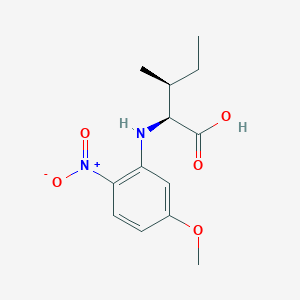

![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
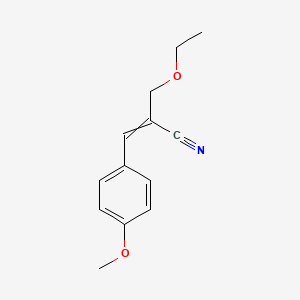
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)
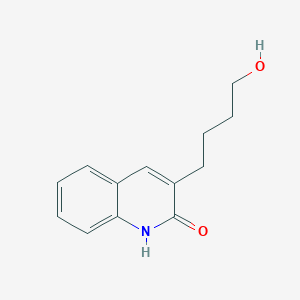
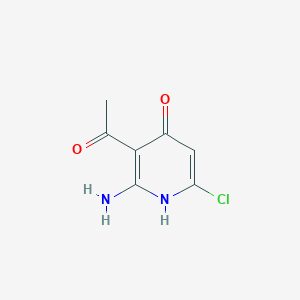
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
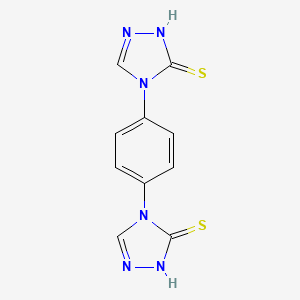
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
